molecular formula C₁₉H₁₆ClNO₄ B1161658 4-Dechloro-2-chloroindomethacin

4-Dechloro-2-chloroindomethacin

货号: B1161658
分子量: 357.79
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Dechloro-2-chloroindomethacin (D226240) is a derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. It is synthesized via the hydrolysis of the intermediate 1-(2-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid methyl ester . Structurally, it differs from indomethacin by the removal of a chlorine atom from the benzoyl group (4-dechloro) and the addition of a chlorine atom at the 2-position of the indole ring. This modification enhances selectivity for cyclooxygenase (COX) inhibition (IC50 = 0.1 µM) over lipoxygenases (LOX; IC50 = 100 µM for 5-, 12-, and 15-LO), positioning it as a promising candidate for targeted anti-inflammatory therapy .

属性

分子式

C₁₉H₁₆ClNO₄

分子量

357.79

同义词

[1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic Acid;  1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-acetic Acid;  Indomethacin Impurity D

产品来源

United States

相似化合物的比较

Structural Comparisons

Table 1: Structural Features of 4-Dechloro-2-chloroindomethacin and Analogs
Compound Name Substituents (Benzoyl Group/Indole Ring) Acid Chain Molecular Formula Molecular Weight
This compound 2-chlorobenzoyl, 5-methoxy, 2-methyl Acetic acid C₁₉H₁₅ClNO₄ 356.78
Indomethacin 4-chlorobenzoyl, 5-methoxy, 2-methyl Acetic acid C₁₉H₁₆ClNO₄ 357.79
Compound 16 4-chlorobenzoyl, 5-methoxy, 2-methyl Propanoic acid C₂₀H₁₈ClNO₄ 371.81
Compound 20 4-chlorobenzoyl, 5-methoxy Acetic acid C₁₉H₁₅ClNO₄ 356.78

Key Observations :

  • Chlorine Substitution : The 2-chlorobenzoyl group in this compound contrasts with the 4-chlorobenzoyl group in indomethacin and compound 15. This positional shift likely alters steric interactions with COX enzymes, enhancing selectivity .
  • Acid Chain Length: Compound 16’s propanoic acid chain (vs. acetic acid in indomethacin and this compound) may reduce COX binding efficiency due to increased bulk .
  • Methyl Group : The absence of a 2-methyl group in compound 20 could decrease metabolic stability compared to methyl-containing analogs .

Pharmacological Activity

Table 2: Pharmacological Profiles of Select Compounds
Compound Name COX Inhibition (IC₅₀) LOX Inhibition (IC₅₀) Selectivity Ratio (COX/LOX)
This compound 0.1 µM 100 µM 1,000
Indomethacin ~0.01–0.1 µM* ~10–50 µM* ~10–100
Compound 16 Not reported Not reported
Compound 20 Not reported Not reported

Note: Indomethacin’s IC₅₀ values are approximate and context-dependent; literature suggests broad LOX inhibition at higher concentrations.

Key Findings :

  • Selectivity : this compound exhibits a 1,000-fold selectivity for COX over LOX, a significant improvement over indomethacin’s lower selectivity (~10–100-fold) .
  • Potency : While indomethacin is marginally more potent against COX (IC₅₀ ~0.01–0.1 µM), this compound retains comparable efficacy (IC₅₀ = 0.1 µM), suggesting that structural modifications preserve COX affinity while reducing off-target LOX effects .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。